molecular formula C14H19N3S B13246953 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B13246953
M. Wt: 261.39 g/mol
InChI Key: MKXQDKMKTCWIAG-UHFFFAOYSA-N
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Description

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C14H19N3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-chlorobenzothiazole with isopropylamine and piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anxiolytic and antipsychotic properties .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole stands out due to its unique structural features, which confer distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

2-piperazin-1-yl-4-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C14H19N3S/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17/h3-5,10,15H,6-9H2,1-2H3

InChI Key

MKXQDKMKTCWIAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3

Origin of Product

United States

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